4-bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole
Description
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole is a halogenated triazole derivative characterized by a bromine atom at position 4, a chloromethyl group at position 5, and a methyl group at position 1 of the triazole ring. Its molecular formula is C₅H₆BrClN₃, with a molar mass of 223.48 g/mol (calculated from substituent atomic weights).
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClN3/c1-9-3(2-6)4(5)7-8-9/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTZHHUKMHKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine or chloromethyl groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile at temperatures ranging from 0°C to 100°C.
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran at room temperature or hydrogen gas with a palladium catalyst at elevated pressures.
Major Products
Nucleophilic substitution: Substituted triazoles with various functional groups depending on the nucleophile used.
Oxidation: Carboxylated triazoles.
Reduction: Dehalogenated triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is recognized for its role as a precursor in synthesizing pharmaceutical agents with antimicrobial, antifungal, and anticancer properties. The presence of bromine and chloromethyl groups enhances its reactivity and ability to form derivatives that can target specific biological pathways.
Mechanism of Action
The mechanism of action typically involves:
- Enzyme Inhibition : Interacting with enzymes that regulate metabolic pathways.
- Receptor Modulation : Acting on receptors to influence biological responses.
Antimicrobial Activity
Triazole derivatives have demonstrated significant antibacterial properties. A study on various triazole compounds indicated that those with bromine substitutions exhibited enhanced activity against resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole A | Escherichia coli | 5 | 20 |
| Triazole B | Staphylococcus aureus | 10 | 18 |
| Triazole C | Pseudomonas aeruginosa | 2 | 25 |
| Triazole D | Bacillus subtilis | 8 | 22 |
Agrochemical Applications
In agrochemicals, this compound can be utilized in developing new pesticides and herbicides. Its structural features allow for modifications that can enhance efficacy against specific pests or diseases affecting crops.
Materials Science Applications
The compound's unique electronic properties make it suitable for synthesizing novel materials. Research has indicated potential applications in creating materials with specific optical or electronic characteristics, useful in various technological applications.
Case Studies
-
Study on Antibacterial Properties
A comprehensive evaluation of triazole derivatives against standard bacterial strains using agar disc diffusion methods revealed that compounds with bromine substitutions exhibited enhanced activity against resistant strains such as MRSA and VRE . -
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of certain triazole derivatives in vivo, showing significant reductions in inflammation markers in animal models . This suggests potential therapeutic applications beyond antimicrobial effects. -
Toxicity Assessment
A recent study employed Quantitative Structure-Activity Relationship (QSAR) methods to predict the toxicity of new derivatives of triazoles. The findings indicated that while many derivatives exhibited promising biological activity, their toxicity profiles must be carefully evaluated before clinical application .
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific derivative or analog of the compound being studied.
Comparison with Similar Compounds
Halogen Substituent Variations
Bromine vs. Chlorine Analogs
- 4-Chloro-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole : Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 vs. Br: 79.90) and alters electronic properties. Chlorine’s smaller atomic radius may reduce steric hindrance but also weaken halogen bonding interactions compared to bromine .
- 4-Bromo-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole : Substituting chloromethyl with difluoromethyl introduces fluorine’s strong electronegativity, enhancing metabolic stability and lipophilicity. This derivative (CAS: 2138555-23-2) is used in drug intermediates, as seen in patent applications for kinase inhibitors .
Positional Halogen Isomerism
- 5-Bromo-1-methyl-1H-1,2,3-triazole-4-carboxaldehyde (CAS: 1402465-82-0): Moving bromine to position 5 and replacing chloromethyl with a carboxaldehyde group introduces polarity, affecting solubility and reactivity. The aldehyde group enables condensation reactions, useful in heterocyclic chemistry .
Triazole Isomerism
- 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 56616-91-2): In this 1,2,4-triazole isomer, bromine occupies position 3.
Steric and Electronic Effects
- Ethyl vs. Methyl at Position 2: The compound 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole (CID 155944005) features an ethyl group at position 2 instead of methyl.
Crystallographic and Intermolecular Interactions
- Halogen-Halogen Interactions: In 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, Br⋯Br interactions (3.5991 Å) stabilize the crystal lattice, a feature likely shared with the target compound due to its bromine substituent .
Biological Activity
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry and agriculture.
The compound is synthesized through the cyclization of appropriate precursors, often involving chloromethylating agents. Common methods include using chloromethyl methyl ether or chloromethyl chloroformate in the presence of bases like sodium hydride or potassium carbonate. The reaction typically occurs in inert solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Medicinal Chemistry Applications
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole has been identified as a potential building block for various pharmaceutical compounds, particularly those exhibiting antimicrobial, antifungal, and anticancer activities. Its structure allows for modifications that can enhance its interaction with biological targets.
Mechanism of Action
The compound's mechanism of action may involve:
- Enzyme Inhibition : It can interact with enzymes related to metabolic pathways.
- Receptor Modulation : It may act on specific receptors to modulate biological responses.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to be comparable to established antibiotics like ceftriaxone .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole A | E. coli | 5 | 20 |
| Triazole B | S. aureus | 10 | 18 |
| Triazole C | P. aeruginosa | 2 | 25 |
| Triazole D | B. subtilis | 8 | 22 |
Case Studies
- Study on Antibacterial Properties : A study evaluated various triazole derivatives against standard bacterial strains using agar disc diffusion methods. The results indicated that compounds with bromine substitutions exhibited enhanced activity against resistant strains such as MRSA and VRE .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of certain triazole derivatives in vivo, showing significant reductions in inflammation markers in animal models .
Applications in Agriculture
The compound is also being explored for its potential use in agrochemicals as pesticides or herbicides due to its ability to interact with biological targets in plants and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
